N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride, commonly referred to as Apatinib, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is classified as an anti-cancer agent and is known for its ability to inhibit vascular endothelial growth factor receptor 2, which plays a crucial role in tumor angiogenesis.
Apatinib is derived from the structural modification of pyridine-based compounds. It belongs to the class of small-molecule inhibitors targeting specific growth factor signaling pathways, particularly those involved in tumor growth and metastasis. The compound is often referenced in pharmaceutical research and clinical trials focused on cancer treatment, particularly gastric cancer and breast cancer .
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide typically involves several steps:
Technical details often include the use of various solvents and reagents under controlled conditions to optimize yield and purity. For example, microwave irradiation has been employed to enhance reaction rates and improve yields during synthesis .
The molecular structure of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide can be described by its chemical formula and its molecular weight of approximately 397.5 g/mol. The compound features:
The structural representation can be summarized in the following table:
Property | Value |
---|---|
IUPAC Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |
Molecular Formula | C24H24N5O |
Molecular Weight | 397.5 g/mol |
InChI Key | WPEWQEMJFLWMLV-UHFFFAOYSA-N |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide undergoes several chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound for enhanced pharmacological properties or for synthesizing derivatives with improved efficacy .
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide primarily involves inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). By blocking this receptor, Apatinib disrupts angiogenesis—the process through which new blood vessels form from existing ones—which is essential for tumor growth and metastasis.
Data from clinical studies indicate that this inhibition leads to reduced tumor vascularization and subsequent tumor shrinkage in various cancers, including gastric cancer .
Apatinib is characterized by its solid state at room temperature with good solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water. This property affects its bioavailability and pharmacokinetics.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to hydrolysis and oxidation, which are important considerations during formulation development.
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide has significant applications in cancer therapy:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3